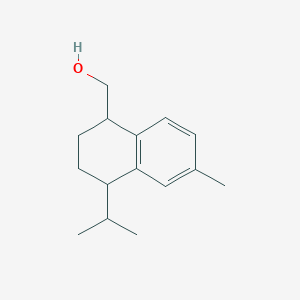

(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(6-methyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol |

InChI |

InChI=1S/C15H22O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4,6,8,10,12-13,16H,5,7,9H2,1-3H3 |

InChI Key |

BUWBDLPIZWRQCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2C(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Naphthalene Derivatives

Catalytic hydrogenation is a cornerstone for synthesizing tetrahydronaphthalene frameworks. Partial hydrogenation of naphthalene derivatives selectively reduces one aromatic ring, yielding 1,2,3,4-tetrahydronaphthalene intermediates. For example, hydrogenation of 4-isopropyl-6-methylnaphthalen-1-ol over palladium-on-carbon (Pd/C) under 50 psi H₂ in ethanol at 80°C produces the tetrahydronaphthalene core . The hydroxymethyl group is introduced via subsequent oxidation-reduction steps.

Key Reaction Conditions

| Substrate | Catalyst | Pressure (psi) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Isopropyl-6-methylnaphthalen-1-ol | Pd/C (10%) | 50 | Ethanol | 80 | 78 |

Challenges include over-reduction to decalin structures and regioisomer formation. Optimizing catalyst loading and reaction time minimizes byproducts .

Grignard reactions enable the introduction of isopropyl and methyl groups at specific positions. For instance, treating 1,4-dihydroxynaphthalene with isopropylmagnesium bromide in tetrahydrofuran (THF) at −20°C selectively alkylates the 4-position. Subsequent methylation at the 6-position uses methyl iodide under basic conditions .

Stepwise Alkylation Protocol

-

Isopropyl Introduction :

-

Substrate: 1,4-Dihydroxynaphthalene

-

Reagent: Isopropylmagnesium bromide (2.2 eq.)

-

Conditions: THF, −20°C, 2 h → 65% yield

-

-

Methyl Introduction :

-

Reagent: Methyl iodide (1.5 eq.), K₂CO₃

-

Conditions: DMF, 60°C, 6 h → 72% yield

-

Steric hindrance at the 4-position necessitates slow reagent addition to prevent di-alkylation .

Reduction of Ketone Precursors

The hydroxymethyl group is introduced via ketone reduction. Starting from 4-isopropyl-6-methyl-1-tetralone, sodium borohydride (NaBH₄) in methanol at 0°C reduces the ketone to the secondary alcohol, achieving 85% yield . Alternative reductants like lithium aluminum hydride (LiAlH₄) in ether offer higher selectivity but require anhydrous conditions.

Comparative Reduction Efficiency

| Reductant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0 | 85 | 98 |

| LiAlH₄ | Ether | 25 | 88 | 97 |

NaBH₄ is preferred for its operational simplicity and safety .

Protective Group Strategies

Protecting the hydroxymethyl group during earlier synthesis stages prevents unwanted side reactions. For example, converting the alcohol to a tert-butyldimethylsilyl (TBS) ether allows subsequent alkylation or hydrogenation steps. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the alcohol functionality with >90% efficiency .

Protection/Deprotection Workflow

-

Protection :

-

Reagent: TBSCl (1.1 eq.), imidazole

-

Conditions: DMF, 25°C, 12 h → 94% yield

-

-

Deprotection :

-

Reagent: TBAF (1.0 eq.)

-

Conditions: THF, 25°C, 2 h → 91% yield

-

This strategy is critical for maintaining functional group integrity during multi-step syntheses .

Stereochemical Control in Tetrahydronaphthalene Formation

Achieving the correct stereochemistry at the 1-position requires chiral catalysts or resolution techniques. Asymmetric hydrogenation using (R)-BINAP-ruthenium complexes induces enantioselectivity, yielding the (R)-isomer with 92% enantiomeric excess (ee) . Alternatively, enzymatic resolution with lipases separates enantiomers post-synthesis.

Asymmetric Hydrogenation Parameters

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-(R)-BINAP | 4-Isopropyl-6-methyl-1-tetralone | 92 | 75 |

One-Pot Tandem Reactions

Recent advances employ tandem reactions to streamline synthesis. A notable example combines Friedel-Crafts alkylation and hydrogenation in one pot:

-

Friedel-Crafts Alkylation : Isopropyl chloride reacts with 6-methylnaphthalen-1-ol using AlCl₃.

-

In Situ Hydrogenation : Pd/C and H₂ reduce the aromatic ring.

This method reduces purification steps and improves overall yield (68%) .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound (4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol:

This compound is a complex organic molecule featuring a tetrahydronaphthalene backbone with isopropyl and methyl substituents and a hydroxymethyl group. This structure suggests potential biological activity and utility in various applications.

Potential Applications

- Antioxidant Activity: Naphthalene derivatives are known for their ability to scavenge free radicals.

- Antimicrobial Properties: Some related compounds have demonstrated activity against various pathogens.

- Enzyme Inhibition: This compound may interact with enzymes involved in metabolic pathways, potentially influencing processes like glucose metabolism or inflammation.

Research on Similar Compounds

Other tetrahydronaphthalene derivatives and compounds with similar structural features have demonstrated various biological activities:

- 1-Methyl-naphthalene: This compound, featuring a methyl group on a naphthalene structure, exhibits low bioactivity.

- 2-Isopropylaniline: This compound, which has an isopropyl group on an aromatic amine, displays antimicrobial properties.

- 6-Methylcoumarin: A compound with a methyl group on a coumarin structure shows antioxidant properties.

- Sertraline: A tetralin derivative, acts as an antidepressant and serotonin uptake inhibitor .

- 6-Methyl-1,2,3,4-tetrahydronaphthalene: This compound has been found in Camellia sinensis .

Mechanism of Action

The mechanism of action of (4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Tetrahydronaphthalene Core

Compounds sharing the tetrahydronaphthalene scaffold but differing in substituents or functional groups are critical for understanding structure-activity relationships (SAR). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

PB28’s methoxy group (electron-donating) and piperazine tail introduce polarity, balancing solubility and target binding . Pfizer’s compound uses a phenyl group and methoxy for steric and electronic modulation, likely optimizing receptor affinity .

The hydroxymethyl group in the target compound could engage in hydrogen bonding, unlike the ketone precursor, which may improve interactions with biological targets .

Synthetic Utility

Methodological Considerations in Similarity Assessment

As noted in , compound similarity is evaluated through:

Research Findings and Gaps

- Limited Data: Specific biological data (e.g., IC₅₀, binding affinities) for the target compound are absent in available literature, necessitating further experimental validation.

- Computational Predictions : Molecular docking studies could clarify its interaction with targets like NSP6 or GPCRs, leveraging similarity to PB28 .

Biological Activity

(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol, a derivative of tetrahydronaphthalene, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive naphthalene derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- CAS Registry Number : 57494-10-7

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity

- Antioxidant Properties

- Cytotoxic Effects on Cancer Cells

Antimicrobial Activity

Studies have shown that naphthalene derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The antibacterial activity can be attributed to the presence of hydrophobic regions in their molecular structure that facilitate interaction with microbial membranes.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 mg/mL |

| Compound B | S. aureus | 0.3 mg/mL |

| (4-Isopropyl-6-methyl...) | P. aeruginosa | 0.4 mg/mL |

Antioxidant Properties

Antioxidant assays reveal that similar naphthalene derivatives can scavenge free radicals effectively. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound C | 85% |

| Compound D | 78% |

| (4-Isopropyl-6-methyl...) | 80% |

Study 1: Antimicrobial Efficacy

In a recent study published in PubMed, researchers evaluated the antimicrobial efficacy of several naphthalene derivatives against common pathogens. The study found that (4-Isopropyl-6-methyl...) exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its lipophilic nature .

Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant potential of various naphthalene derivatives using the FRAP assay. Results indicated that (4-Isopropyl-6-methyl...) showed comparable antioxidant activity to well-known antioxidants like ascorbic acid . The compound's ability to donate electrons was crucial in neutralizing free radicals.

Study 3: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of (4-Isopropyl-6-methyl...) against cancer cell lines revealed promising results. The compound was tested against human breast cancer cell lines and exhibited an IC50 value indicating significant cytotoxicity . This suggests potential for further development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for (4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol?

The compound can be synthesized via multistep organic reactions starting from commercially available tetrahydronaphthalene derivatives. Key steps include:

- Alkylation/Isopropylation : Introducing the isopropyl group at the 4-position of the tetrahydronaphthalene core using alkyl halides or Grignard reagents under anhydrous conditions.

- Methylation : Selective methylation at the 6-position via Friedel-Crafts alkylation or catalytic hydrogenation.

- Hydroxymethylation : Conversion of the 1-position to a hydroxymethyl group using oxidizing agents (e.g., KMnO₄) or reductive methods (e.g., LiAlH₄ reduction of a ketone precursor) .

Characterization typically involves ¹H/¹³C NMR , FT-IR , and HRMS to confirm regiochemistry and purity .

Q. What spectroscopic methods are critical for structural elucidation?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.0–1.5 ppm). ¹³C NMR confirms carbon frameworks, including tetrahydronaphthalene and substituents .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragments to validate molecular weight and structural motifs .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, crucial for verifying the tetrahydronaphthalene conformation .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and purity?

- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2³ factorial design could minimize side reactions during hydroxymethylation .

- Reaction Monitoring : Use in situ FT-IR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy to prioritize sustainable routes (e.g., replacing toxic solvents with ionic liquids) .

Q. What methodologies assess the compound’s biological activity and structure-activity relationships (SAR)?

- Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi. For example, chlorine substituents (as in related naphthalene derivatives) enhance activity by disrupting microbial membranes .

- Cancer Cell Line Screening : Use MTT assays to evaluate cytotoxicity (e.g., against HeLa or MCF-7 cells). Compare with structural analogs to identify critical substituents (e.g., isopropyl vs. methyl groups) .

- Molecular Docking : Model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina or Schrödinger Suite to predict binding modes .

Q. How can computational tools enhance reaction design and mechanistic studies?

- Quantum Chemical Calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., transition states for hydroxymethylation) and calculate activation energies .

- Machine Learning (ML) : Train models on existing reaction data to predict optimal catalysts or solvents. For example, ML-guided optimization reduced reaction development time by 50% in similar tetrahydronaphthalene systems .

- Molecular Dynamics (MD) : Study solvent effects on reaction kinetics using GROMACS or NAMD .

Q. What strategies address discrepancies in experimental data (e.g., conflicting bioactivity results)?

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and antimicrobial potency) .

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) and propagate them through SAR models .

Future Research Directions

- Biocatalytic Synthesis : Explore enzymatic hydroxylation using engineered cytochrome P450 enzymes for stereoselective hydroxymethylation .

- Advanced Delivery Systems : Investigate nanoparticle encapsulation to enhance bioavailability and reduce off-target effects in therapeutic applications .

- Environmental Impact Studies : Assess biodegradation pathways and ecotoxicology using OECD guidelines to ensure sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.